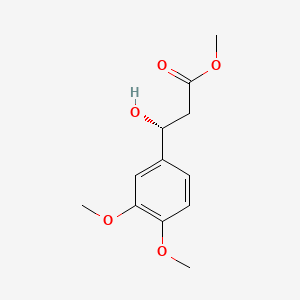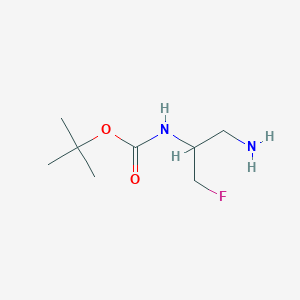
1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17NO. This compound features a cyclopropane ring attached to a benzyl group substituted with a methoxy and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable benzylamine precursor. The reaction conditions often include the use of a strong base and a cyclopropanating agent such as diiodomethane or diazomethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, cyanides, and amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(2-Methoxy-5-methylbenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:
- 1-(2-Methoxybenzyl)cyclopropan-1-amine
- 1-(4-Methoxybenzyl)cyclopropan-1-amine
- 1-(2-Methylbenzyl)cyclopropan-1-amine
These compounds share structural similarities but differ in their substituents and chemical properties
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
1-[(2-methoxy-5-methylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(14-2)10(7-9)8-12(13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
InChIキー |
NGOZNGQIJLJUIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)CC2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



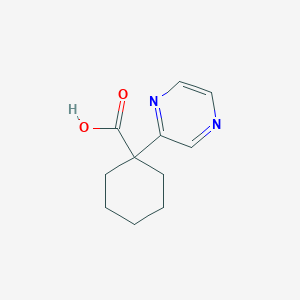
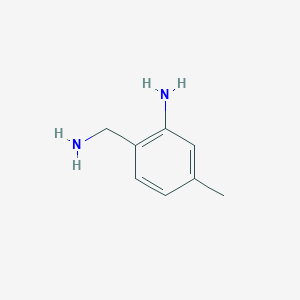
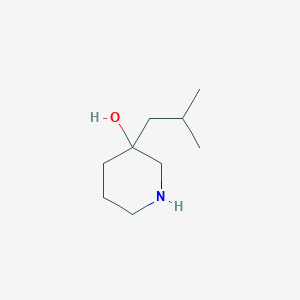
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)

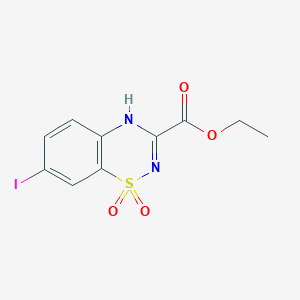
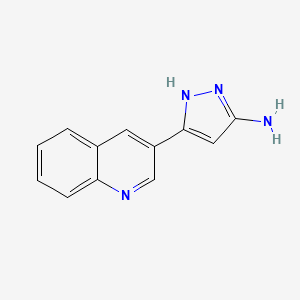
![N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
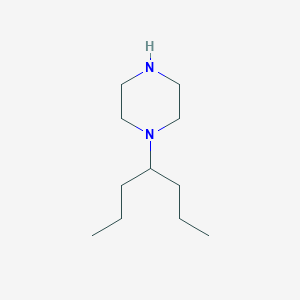
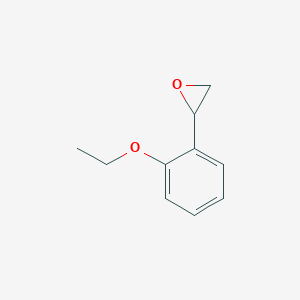
![1-[(2-Bromo-6-fluorophenyl)methyl]piperazine](/img/structure/B13608168.png)
